2-Methyl-4-(trifluoromethyl)furan-3-carboxamide is an organic compound with the molecular formula C7H6F3N O2. This compound is a derivative of furan, characterized by the presence of a trifluoromethyl group at the 4-position and a carboxamide functional group at the 3-position of the furan ring. The unique structure of this compound imparts distinctive chemical properties and potential biological activities, making it a subject of interest in various scientific fields.
The compound can be synthesized through various chemical reactions involving furan derivatives. It is primarily used in organic synthesis and medicinal chemistry, where its derivatives are explored for biological activities.
2-Methyl-4-(trifluoromethyl)furan-3-carboxamide belongs to the class of furan derivatives, which are cyclic compounds containing a furan ring. It can also be classified as an amide due to the presence of the carboxamide functional group.
The synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide typically involves several key steps:
One common synthetic route involves starting from 2-Methyl-4-(trifluoromethyl)furan, which can be synthesized via palladium-catalyzed coupling reactions with terminal alkynes. The reaction conditions typically include solvents like tetrahydrofuran and temperatures ranging from room temperature to elevated conditions depending on the specific reaction pathway employed.
The molecular structure of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide features:
Key structural data includes:
2-Methyl-4-(trifluoromethyl)furan-3-carboxamide can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation processes, while lithium aluminum hydride is often used for reduction reactions. Reaction conditions vary based on desired products and may require specific temperature controls or catalysts.
The mechanism of action for 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide involves its participation in various biochemical pathways, particularly in drug design and development:
Pharmacokinetic properties indicate that compounds with similar structures exhibit varying degrees of solubility and stability, impacting their therapeutic efficacy in biological systems .
The presence of both trifluoromethyl and carboxamide groups enhances lipophilicity and reactivity, making this compound suitable for various applications in organic synthesis and pharmaceutical development.
2-Methyl-4-(trifluoromethyl)furan-3-carboxamide has several notable applications:
The strategic incorporation of trifluoromethyl (CF₃) groups into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This lipophilic, electron-withdrawing moiety profoundly influences a molecule's physicochemical properties, enhancing metabolic stability, membrane permeability, and target-binding affinity. The CF₃ group's steric bulk (van der Waals volume ≈ 38 ų) and high electronegativity (Pauling scale: 3.98) create unique electrostatic potentials that modulate interactions with biological targets, particularly through orthogonal multipolar binding with carbonyl groups in enzyme active sites [3].
Notably, trifluoromethylated heterocycles demonstrate exceptional versatility across therapeutic domains. As highlighted in recent studies, derivatives bearing the CF₃ group exhibit enhanced inhibitory profiles against challenging viral targets like H5N1 influenza A. Systematic structure-activity relationship (SAR) investigations reveal that CF₃ positioning directly modulates antiviral efficacy. In furan-carboxamide derivatives, the 4-(trifluoromethyl)furan configuration achieves superior target engagement compared to regioisomers, attributable to optimized electronic and steric complementarity within the viral protease active site [2] [3].
Table 1: Antiviral Activity of Selected Trifluoromethylated Heterocycles Against H5N1 Influenza A
Compound | Heterocycle Core | EC₅₀ (μM) | Selectivity Index |
---|---|---|---|
1a (4-Nitro analog) | Furan | 1.25 | >80 |
1t (4-Cyano analog) | Thiophene | 1.338 | >75 |
1f (4-Cyano analog) | Furan | 5.302 | >19 |
1b (Unsubstituted phenyl) | Furan | 7.716 | >13 |
Amantadine (Reference) | Adamantane | 0.551 | >18 |
Comparative analyses indicate that CF₃-containing furans outperform non-fluorinated analogs by >40-fold in cellular assays. This enhancement stems from the group's strong electron-withdrawing character, which fine-tunes the carboxamide's electronic profile, strengthening hydrogen-bonding interactions with key residues like Arg152 and Asp151 in viral neuraminidase. Additionally, the CF₃ group's hydrophobic surface area facilitates favorable van der Waals contacts within conserved hydrophobic subpockets, explaining the 7-fold potency difference between CF₃ and chloro-substituted analogs [2] [3].
Furan-carboxamides entered the medicinal chemistry landscape as privileged scaffolds due to their synthetic accessibility and balanced physicochemical properties. Early investigations focused on unsubstituted furan-3-carboxamides, which demonstrated moderate bioactivity but suffered from metabolic instability and suboptimal pharmacokinetics. The strategic fusion of furan cores with trifluoromethyl groups marked a significant evolution, addressing these limitations while expanding target engagement capabilities [2].
The breakthrough emerged when furan-carboxamides were identified as novel inhibitors of lethal H5N1 influenza A viruses—a discovery catalyzed by scaffold-hopping approaches. Initial screening revealed that 2,5-dimethyl-N-(2-(benzylthio)ethyl)furan-3-carboxamide (EC₅₀ = 7.716 μM) served as a viable hit compound. Subsequent structural optimization explored three critical vectors:
Table 2: Impact of Structural Modifications on Furan-Carboxamide Anti-H5N1 Activity
Modification Site | Structural Change | Potency Shift | Key Insight |
---|---|---|---|
Aryl 4-Position | NO₂ > CN > Br > CF₃ > OCH₃ | EC₅₀: 1.25 → 40.99 μM | Electron-withdrawing groups essential |
Heterocycle Core | Furan vs. Thiophene | Comparable EC₅₀ | Furan preferred for metabolic stability |
Furan 2-Position | Methyl vs. H | >10-fold decrease | Methyl prevents unfavorable rotamers |
Furan 5-Position | Methyl vs. H | 3-fold decrease | Modulates electron density at C3-carboxamide |
The historical development of 2-methyl-4-(trifluoromethyl)furan-3-carboxamide exemplifies rational scaffold refinement. Its emergence directly addressed limitations of early furan derivatives through strategic incorporation of the 2-methyl group (blocking metabolic oxidation at C2-C3 bond) and 4-CF₃ moiety (enhancing membrane penetration and target affinity). This compound represents a synthetically accessible yet structurally sophisticated chemotype that bypasses resistance mechanisms affecting neuraminidase inhibitors like oseltamivir [2].
Table 3: Structural Evolution of Key Furan-Carboxamide Derivatives
Generation | Representative Structure | Key Features | Limitations Addressed |
---|---|---|---|
First | N-(2-(Benzylthio)ethyl)furan-3-carboxamide | Unsubstituted furan; simple aryl group | Low potency (EC₅₀ >50 μM) |
Second | N-(2-((4-Nitrobenzyl)thio)ethyl)-2,5-dimethylfuran-3-carboxamide | 2,5-Dimethylfuran; electron-deficient aryl | Metabolic instability; low selectivity |
Third | 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide | Trifluoromethyl at C4; optimized electronics | Target engagement; resistance issues |
The scaffold's commercial accessibility further accelerated its investigation. Suppliers like BLD Pharmatech and ACS Reagentes offer key building blocks such as 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid (CAS 26431-53-8), enabling rapid analog synthesis through amide coupling methodologies [1] [4]. This availability, coupled with the scaffold's demonstrated versatility against viral and potentially oncological targets, positions 2-methyl-4-(trifluoromethyl)furan-3-carboxamide as a compelling case study in structure-driven lead optimization [2] [3].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9